molecular formula C6H4FNO3 B1220534 2-Fluoro-4-nitrophenol CAS No. 403-19-0

2-Fluoro-4-nitrophenol

Cat. No. B1220534
CAS RN: 403-19-0
M. Wt: 157.1 g/mol
InChI Key: ORPHLVJBJOCHBR-UHFFFAOYSA-N
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Patent
US07173031B2

Procedure details

To a mixture of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (3.37 g, 20.11 mmol, PCT Appl. WO 2000/071129, U.S. pat. application 2003/0186982, the disclosure of which is herein incorporated by reference) and 2-fluoro-4-nitrophenol (3.48 g, 22.12 mmol) in anhydrous DMF (100 mL), stirred for 5 minutes under a nitrogen atmosphere, was added anhydrous potassium carbonate (6.11 g, 44.24 mmol). The mixture was heated at 60° C. for 15 h before 2-fluoro-4-nitrophenol (1.00 g, 6.37 mmol) was added and stirring continued at 60° C. for 4.5 h. The mixture was cooled to room temperature, diluted with dichloromethane, washed sequentially with water and 10% aqueous lithium chloride, dried over anhydrous magnesium sulfate and concentrated in vacuo to yield a tan solid. Purification by silica gel (Merck KGaA, 230–400 mesh particle size) flash chromatography, eluting with chloroform, afforded the title compound (4.19 g, 72%) as a pale yellow solid. 1H NMR (CDCl3) δ 8.20–8.13 (m, 2H), 7.83 (s, 1H), 7.73 (d, 1H, J=2.6 Hz); 7.58–7.53 (m, 1H), 6.69 (d, 1H, J=2.4 Hz), 2.62 (s, 3H); HRMS(ESI), 289.0737 (M+H)+ calc, 289.0733 (M+H)+ found.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
6.11 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2=[C:8]([CH3:11])[CH:9]=[CH:10][N:6]2[N:5]=[CH:4][N:3]=1.[F:12][C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1[OH:22].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.ClCCl>[F:12][C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1[O:22][C:2]1[C:7]2=[C:8]([CH3:11])[CH:9]=[CH:10][N:6]2[N:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NN2C1=C(C=C2)C
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Three
Name
Quantity
6.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 minutes under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 60° C. for 4.5 h
Duration
4.5 h
WASH
Type
WASH
Details
washed sequentially with water and 10% aqueous lithium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a tan solid
CUSTOM
Type
CUSTOM
Details
Purification by silica gel (Merck KGaA, 230–400 mesh particle size) flash chromatography
WASH
Type
WASH
Details
eluting with chloroform

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=C(OC2=NC=NN3C2=C(C=C3)C)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.